molecular formula C15H19N5O B11790940 N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B11790940
M. Wt: 285.34 g/mol
InChI Key: FBMMDMKABGXDLX-UHFFFAOYSA-N
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Description

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C15H19N5O. This compound is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, and a benzene ring substituted with two amino groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Amination of Benzene Ring: The benzene ring is aminated by reacting 1,4-dibromobenzene with ammonia or an amine source under high temperature and pressure.

    Coupling Reaction: The final step involves coupling the pyrimidine-morpholine intermediate with the aminated benzene ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The amino groups on the benzene ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]benzene-1,4-diamine: Similar structure with a pyrrolidine ring instead of a morpholine ring.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of morpholine and pyrimidine rings.

Uniqueness

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

4-N-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C15H19N5O/c1-11-10-14(18-13-4-2-12(16)3-5-13)19-15(17-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19)

InChI Key

FBMMDMKABGXDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N

Origin of Product

United States

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